molecular formula C10H7BrFNO2 B1414135 Methyl 2-bromo-3-cyano-4-fluorophenylacetate CAS No. 1805485-35-1

Methyl 2-bromo-3-cyano-4-fluorophenylacetate

Cat. No. B1414135
CAS RN: 1805485-35-1
M. Wt: 272.07 g/mol
InChI Key: LUUHUNMIORBKKD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-fluorophenylacetate (MBCFPA) is a fluorinated organic compound that is used in scientific research and has potential applications in the medical field. It is a versatile compound commonly used in organic synthesis and has a wide range of applications in research.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of novel molecules, such as fluorinated analogs of natural products and pharmaceuticals. It has also been used in the synthesis of enzyme inhibitors, fluorescent probes, and other biologically active compounds. Additionally, Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been used in the synthesis of peptides, nucleotides, and other macromolecules.

Mechanism of Action

Methyl 2-bromo-3-cyano-4-fluorophenylacetate acts as a nucleophile in organic synthesis reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. It can also react with other nucleophiles, such as amines and alcohols, to form new molecules. Additionally, it can react with other fluorinated compounds, such as fluorinated alcohols, to form new molecules.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been studied for its potential physiological and biochemical effects. In animal studies, Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have anti-angiogenic and anti-tumor properties. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 2-bromo-3-cyano-4-fluorophenylacetate.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-3-cyano-4-fluorophenylacetate has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and can decompose over time. Additionally, it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

Methyl 2-bromo-3-cyano-4-fluorophenylacetate has potential future applications in the medical field. It has been studied for its potential anti-inflammatory, antioxidant, and anti-angiogenic properties. Additionally, it could be used in the synthesis of novel molecules and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of Methyl 2-bromo-3-cyano-4-fluorophenylacetate, as well as its potential toxicity and safety profile.

properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-6-2-3-8(12)7(5-13)10(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHUNMIORBKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-4-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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